4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Anti-HIV Integrase Evaluation
- Summary of Application : 4-Oxo-4H-quinolizine-3-carboxylic acid derivatives, which include 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid, have been designed and synthesized for the evaluation of anti-HIV integrase activity . HIV integrase is an indispensable enzyme in the replication of the life cycle for the HIV virus .
- Methods of Application : The compounds were synthesized and their structures confirmed by 1H-NMR, 13C-NMR, IR and ESI (or HRMS) spectra . The target compounds were screened against purified HIV integrase to determine any potential inhibitory activity .
- Results or Outcomes : The results of this research are not explicitly mentioned in the source .
2. Potential Bioactive Scaffold in Medicinal Chemistry
- Summary of Application : Quinazoline derivatives, including 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid, have shown significant biological activities and are considered a potential bioactive scaffold in medicinal chemistry . They have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .
- Methods of Application : Synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by Niementowski synthesis . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies .
- Results or Outcomes : The results of this research are not explicitly mentioned in the source .
3. Anti-Cancer Properties
- Summary of Application : 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid is a synthetic compound that has shown to have anti-cancer properties . It inhibits the activity of b-raf and is active against mutant melanoma cells .
- Methods of Application : The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results or Outcomes : The specific results or outcomes obtained are not explicitly mentioned in the source .
4. Anti-Inflammatory and Analgesic Agents
- Summary of Application : Some new 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives having a Schiff bases, oxazolone, imidazolidine, pyrazolidine, pyridine, pyrimidine, and various substituted C-2 have been synthesized . These compounds were screened for their potential anti-inflammatory and analgesic activity .
- Methods of Application : The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results or Outcomes : The specific results or outcomes obtained are not explicitly mentioned in the source .
5. FDA-Approved Drugs
- Summary of Application : Quinazolines, including 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid, rank 3rd in the most frequently used U.S. FDA-approved drugs . Examples of quinazoline-containing drugs are the anticancer drug erlotinib and the antihypertensive prazosin .
- Methods of Application : The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results or Outcomes : The specific results or outcomes obtained are not explicitly mentioned in the source .
6. Antioxidant and Anticancer Properties
- Summary of Application : Quinazoline and quinazolinone derivatives, including 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid, have shown significant antioxidant and anticancer properties . These compounds have been used in the synthesis of diverse molecules with physiological significance and pharmacological utilization .
- Methods of Application : The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results or Outcomes : The specific results or outcomes obtained are not explicitly mentioned in the source .
Orientations Futures
Propriétés
IUPAC Name |
4-oxo-3H-quinazoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZRVSIMAIQEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659436 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid | |
CAS RN |
19181-77-2 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.